Steroid sulfatase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

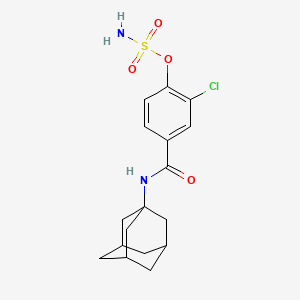

Molecular Formula |

C17H21ClN2O4S |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

[4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate |

InChI |

InChI=1S/C17H21ClN2O4S/c18-14-6-13(1-2-15(14)24-25(19,22)23)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)(H2,19,22,23) |

InChI Key |

FEJKGMZPNSBOTF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)OS(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Steroid Sulfatase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as certain types of breast and prostate cancer, the local production of estrogens and androgens can fuel tumor growth. STS is often upregulated in these tumors, making it a key therapeutic target. Steroid sulfatase-IN-3, also identified as compound 1q in scientific literature, is a potent, non-steroidal inhibitor of STS. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound belongs to the class of aryl sulfamate-based inhibitors. The core mechanism of action for this class of compounds is the irreversible, active-site-directed inhibition of the steroid sulfatase enzyme. The sulfamate moiety of this compound is recognized by the active site of STS and is believed to mimic the natural sulfate group of the enzyme's substrates.

The catalytic mechanism of STS involves a unique post-translational modification within its active site, where a cysteine residue is converted to a formylglycine (FGly) residue. This FGly is essential for catalysis. The proposed mechanism for inhibition by aryl sulfamates like this compound involves the sulfamoyl group being transferred to the hydroxyl group of the catalytic formylglycine residue. This covalent modification of the active site leads to the irreversible inactivation of the enzyme, thereby blocking the conversion of steroid sulfates to their active forms.

Quantitative Data

The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays. The available data is summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free Enzymatic Assay | Steroid Sulfatase (STS) | IC50 | 25.8 nM | [1] |

| Whole-Cell Assay | JEG-3 cells | IC50 | 150.0 nM | [1] |

| Antiproliferative Assay | T-47D breast cancer cells | IC50 | 1.04 µM | [1] |

Table 1: In Vitro Activity of this compound

Signaling Pathway and Inhibition

The following diagram illustrates the role of steroid sulfatase in the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.

Experimental Protocols

While the full text of the primary publication for this compound was not accessible, the following are detailed, representative protocols for the types of assays used to characterize similar steroid sulfatase inhibitors.

Cell-Free Steroid Sulfatase (STS) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of STS.

Materials:

-

Purified or recombinant human steroid sulfatase enzyme.

-

[³H]-Estrone sulfate (radiolabeled substrate).

-

Toluene-based scintillation fluid.

-

Phosphate buffer (pH 7.4).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the STS enzyme preparation with each dilution of the inhibitor or vehicle control (DMSO).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-estrone sulfate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of toluene.

-

Vortex vigorously to extract the product, [³H]-estrone, into the organic (toluene) phase, while the unreacted substrate remains in the aqueous phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the toluene layer to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Steroid Sulfatase (STS) Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity. The JEG-3 choriocarcinoma cell line is commonly used as it expresses high levels of STS.

Materials:

-

JEG-3 cells.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

[³H]-Estrone sulfate.

-

Phosphate-buffered saline (PBS).

-

Test compound (this compound).

-

Toluene.

-

Scintillation fluid.

Procedure:

-

Seed JEG-3 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or vehicle control in a serum-free medium for a specified duration (e.g., 4 hours).

-

Add [³H]-estrone sulfate to each well and incubate at 37°C for a set time (e.g., 2-4 hours).

-

Transfer the culture medium to a tube and add toluene to extract the [³H]-estrone.

-

Follow steps 7-12 from the cell-free assay protocol to determine the radioactivity and calculate the IC50 value.

T-47D Cell Antiproliferation Assay

This assay measures the effect of the inhibitor on the proliferation of an estrogen-dependent breast cancer cell line.

Materials:

-

T-47D human breast cancer cells.

-

Phenol red-free cell culture medium supplemented with charcoal-stripped FBS (to remove endogenous steroids).

-

Estrone sulfate (E1S) as a proliferative stimulus.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent.

-

DMSO.

Procedure:

-

Seed T-47D cells in a 96-well plate in phenol red-free medium with charcoal-stripped FBS and allow them to attach.

-

Treat the cells with different concentrations of this compound in the presence of a fixed concentration of estrone sulfate (e.g., 10 nM). Include controls with no inhibitor and no E1S.

-

Incubate the plates for an extended period (e.g., 5-7 days) to allow for cell proliferation.

-

At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the control treated with E1S alone.

-

Determine the IC50 value for antiproliferative activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a cell-free steroid sulfatase inhibition assay.

Conclusion

This compound is a potent, irreversible inhibitor of the steroid sulfatase enzyme. Its mechanism of action, typical of aryl sulfamate-based inhibitors, involves the covalent modification and subsequent inactivation of the catalytic formylglycine residue in the enzyme's active site. By blocking the hydrolysis of inactive steroid sulfates, this compound effectively reduces the levels of biologically active estrogens and androgens that can promote the growth of hormone-dependent cancers. The low nanomolar inhibitory potency and micromolar antiproliferative activity of this compound underscore its potential as a therapeutic agent in oncology. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds in drug development pipelines.

References

Steroid Sulfatase-IN-3: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-3 (also referred to as compound 1q), a potent, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). STS plays a critical role in the biosynthesis of active steroid hormones, and its inhibition is a promising therapeutic strategy for hormone-dependent diseases, particularly breast cancer. This document details the chemical synthesis of this compound, presents its in vitro activity in both cell-free and cell-based assays, and outlines the experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and steroid hormone research.

Introduction to Steroid Sulfatase (STS) and its Inhibition

Steroid sulfatase (STS) is a microsomal enzyme responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can then be further converted into potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers.[3][4] Given its pivotal role in steroid biosynthesis, STS has emerged as a key therapeutic target for the treatment of various cancers, including breast and prostate cancer.[2]

The development of STS inhibitors aims to block this critical step in hormone production, thereby reducing the levels of growth-promoting steroids within the tumor microenvironment. A number of steroidal and non-steroidal STS inhibitors have been developed, with the aryl sulfamate pharmacophore being a key feature of many potent, irreversible inhibitors.[1]

Discovery of this compound (Compound 1q)

This compound (compound 1q) was discovered as part of a research initiative focused on a new series of aryl amido-linked sulfamate derivatives. The design strategy was based on a previously identified cyclohexyl lead compound, with modifications aimed at enhancing inhibitory potency against the STS enzyme.[5][6]

The core structure of this series consists of an aryl sulfamate moiety linked to a bulky, lipophilic group through an amide bond. This compound, specifically, incorporates an adamantyl group and an o-chlorobenzene sulfamate moiety. This combination of structural features resulted in a highly potent inhibitor of STS.[5][6]

Quantitative Data Summary

The in vitro biological activity of this compound was evaluated for its ability to inhibit STS enzyme activity and its antiproliferative effect on a hormone-dependent breast cancer cell line.

| Compound | Assay Type | System | IC50 Value | Reference |

| This compound (1q) | STS Inhibition | Cell-free | 25.8 nM | [5][6] |

| This compound (1q) | Antiproliferative Activity | T-47D cells | 1.04 µM | [5][6] |

Synthesis of this compound (Compound 1q)

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates. The general synthetic scheme involves the amidation of 4-aminophenol followed by sulfamoylation of the resulting phenolic hydroxyl group.

General Synthetic Protocol

The synthesis of the aryl amido-linked sulfamate derivatives, including compound 1q, generally follows these steps:

-

Amide Formation: Reaction of 4-aminophenol with an appropriate acyl chloride (e.g., adamantanecarbonyl chloride) in the presence of a base to form the corresponding N-(4-hydroxyphenyl)amide intermediate.

-

Sulfamoylation: The hydroxyl group of the N-(4-hydroxyphenyl)amide intermediate is then reacted with a substituted sulfamoyl chloride (e.g., 2-chlorophenylsulfamoyl chloride) in the presence of a base to yield the final sulfamate product.

A detailed, step-by-step protocol based on the general procedures for this class of compounds is provided in the Experimental Protocols section.

Signaling Pathways and Experimental Workflow

Steroidogenesis Pathway and STS Inhibition

The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active estrogens and the point of inhibition by this compound.

Caption: Role of STS in steroidogenesis and its inhibition.

Experimental Workflow for Discovery and Evaluation

The diagram below outlines the logical flow from the design and synthesis of this compound to its biological characterization.

Caption: Workflow for STS-IN-3 discovery and evaluation.

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)adamantane-1-carboxamide

This protocol is a representative procedure based on standard methods for amide synthesis.

-

To a stirred solution of 4-aminophenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of adamantanecarbonyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-hydroxyphenyl)adamantane-1-carboxamide.

Synthesis of this compound (Compound 1q)

This protocol is a representative procedure based on standard methods for sulfamoylation.

-

To a stirred solution of N-(4-hydroxyphenyl)adamantane-1-carboxamide (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of 2-chlorophenylsulfamoyl chloride (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Cell-Free STS Inhibition Assay

This assay is based on the protocol described by El-Gamal et al. (2020).[5]

-

Enzyme Preparation: Utilize a lysate of human choriocarcinoma JEG-3 cells, which have high endogenous STS activity, as the enzyme source.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the radiolabeled substrate [6,7-³H]estrone sulfate ([³H]E1S), and the test compound (this compound) at various concentrations.

-

Incubation: Initiate the reaction by adding the JEG-3 cell lysate to the reaction mixture and incubate at 37 °C for a defined period (e.g., 4 hours).

-

Extraction: Terminate the reaction and extract the product, [³H]estrone, using an organic solvent (e.g., toluene).

-

Quantification: Measure the radioactivity of the extracted [³H]estrone using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of STS inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

T-47D Cell Antiproliferative Assay (MTT Assay)

This is a general protocol for an MTT-based cell proliferation assay.

-

Cell Seeding: Seed T-47D human breast cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in complete culture medium. Allow the cells to adhere overnight at 37 °C in a humidified 5% CO₂ incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells with the compound for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent, non-steroidal inhibitor of the STS enzyme with significant antiproliferative activity against hormone-dependent breast cancer cells in vitro.[5][6] Its discovery and characterization provide a valuable contribution to the field of STS inhibitor research. The detailed synthetic and experimental protocols presented in this guide offer a practical resource for researchers aiming to further investigate this compound or develop novel STS inhibitors for the treatment of hormone-driven malignancies.

References

- 1. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Steroid Sulfatase in Breast Cancer: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the role of steroid sulfatase (STS) in the pathophysiology of breast cancer. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical function of STS in intratumoral estrogen synthesis, its expression across different breast cancer subtypes, and its validation as a therapeutic target. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Steroid Sulfatase and the Intratumoral Production of Estrogens

In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, including the breast. Within the breast tumor microenvironment, the in situ synthesis of estradiol (E2), the most potent estrogen, is a key driver of hormone receptor-positive (HR+) breast cancer growth. Two principal pathways contribute to this local estrogen production: the aromatase pathway and the sulfatase pathway. While the aromatase pathway, which converts androgens to estrogens, has been successfully targeted by aromatase inhibitors, the sulfatase pathway represents a significant and often parallel mechanism for fueling tumor growth.

Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] E1 can then be converted to the potent estrogen E2, while DHEA can be metabolized to androstenediol, a steroid with estrogenic properties.[2] Given the high circulating levels of E1S in postmenopausal women, the activity of STS within breast tumors provides a substantial reservoir of precursors for estrogen synthesis.[3] This makes STS a compelling target for the development of novel endocrine therapies for breast cancer.

Quantitative Analysis of Steroid Sulfatase in Breast Cancer

Numerous studies have quantified the expression and activity of STS in breast cancer tissues, revealing its overexpression compared to non-malignant breast tissue and its association with various clinicopathological parameters.

Steroid Sulfatase mRNA and Protein Expression

Quantitative analysis of STS expression at both the mRNA and protein levels has consistently demonstrated its upregulation in breast carcinomas.

| Parameter | Breast Cancer Tissue | Normal Adjacent Tissue | Fold Change/Significance | Reference |

| STS mRNA Levels (amol/μg total RNA) | 1458.4 ± 2119.7 | 535.6 ± 663.4 | p < 0.001 | Utsumi et al., 1999 |

| STS mRNA Levels (relative units) | 10.34 ± 1.16 | 4.78 ± 1.11 | p < 0.001 | Miyoshi et al., 2003[4] |

| STS-positive cases (Immunohistochemistry) | 74.3% (84/113) | Not reported | - | Suzuki et al., 2003[5] |

| STS Immunoreactivity Score | Higher in carcinoma | Lower in normal tissue | p = 0.064 | Gunnarsson et al., 2009[6][7] |

Steroid Sulfatase Expression Across Breast Cancer Subtypes

The expression of STS has been investigated across different breast cancer subtypes, with some studies suggesting a potential association with HER2-overexpressing tumors.

| Breast Cancer Subtype | STS Expression Level/Association | Reference |

| ER-positive | High STS mRNA expression associated with poorer prognosis | Miyoshi et al., 2003[4][8] |

| HER2-overexpressing | Positive correlation with STS expression | McNamara et al., 2018 |

| Triple-Negative | Generally lower STS expression compared to HR+ subtypes | McNamara et al., 2018 |

Steroid Sulfatase Enzyme Kinetics

The enzymatic activity of STS has been characterized in breast cancer tissues, providing insights into its substrate affinity and catalytic efficiency.

| Substrate | Km (μM) | Vmax (pmol/mg protein/h) | Cell Line/Tissue | Reference |

| Estrone Sulfate | 6.8 | Not specified | Human breast carcinoma | Proulx & Poirier, 1983[9] |

| DHEAS | 14.9 | Not specified | Human breast carcinoma | Proulx & Poirier, 1983[9] |

| Estrone Sulfate | Not specified | 13.0 | MCF-7 cells (endogenous) | Purohit et al., 2001[10] |

| Estrone Sulfate | Not specified | 64.2 | MCF-7 cells (STS-transduced) | Purohit et al., 2001[10] |

Signaling Pathways and Logical Relationships

The sulfatase pathway is a critical component of the intratumoral estrogen synthesis network. The following diagrams illustrate the key signaling events and the logical framework for targeting STS in breast cancer.

Caption: The Steroid Sulfatase Pathway in Breast Cancer.

Caption: Logical Framework for STS Inhibition in Breast Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of STS in breast cancer.

Steroid Sulfatase Activity Assay in Breast Cancer Cells (Radiolabeled Method)

This protocol describes a common method for measuring STS activity in cultured breast cancer cells using a radiolabeled substrate.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[6,7-³H]-Estrone-3-sulfate (³H-E1S)

-

Unlabeled estrone sulfate (E1S)

-

Toluene

-

Scintillation fluid

-

Cell scraper

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Cell Culture: Culture breast cancer cells to near confluency in appropriate medium.

-

Cell Harvest: Wash cells twice with ice-cold PBS and harvest by scraping.

-

Cell Lysis: Resuspend the cell pellet in a known volume of PBS and lyse by sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 50-100 µg of protein).

-

Add ³H-E1S (final concentration, e.g., 20 µM) and unlabeled E1S.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Liberated Steroid:

-

Stop the reaction by adding toluene.

-

Vortex vigorously to extract the liberated ³H-estrone into the organic phase.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Scintillation Counting:

-

Transfer an aliquot of the toluene (upper) phase to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Calculation of STS Activity: Calculate the amount of ³H-estrone formed per unit time per milligram of protein.

Immunohistochemistry (IHC) for STS Protein in Paraffin-Embedded Breast Tumors

This protocol outlines the steps for detecting STS protein expression in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections.

Materials:

-

FFPE breast tumor tissue sections (4-5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against STS

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's instructions.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Blocking: Incubate slides with blocking solution for 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-STS antibody at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Signal Amplification: Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogenic Detection: Incubate slides with DAB solution until the desired brown color develops.

-

Counterstaining: Counterstain slides with hematoxylin.

-

Dehydration and Mounting:

-

Dehydrate slides through a graded series of ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

-

Microscopic Evaluation: Examine the slides under a light microscope and score the intensity and percentage of stained tumor cells.

In Vivo Xenograft Studies of STS Inhibitors

This section provides a general methodology for evaluating the efficacy of STS inhibitors in a breast cancer xenograft model.

Animal Model:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Ovariectomized to mimic the postmenopausal state.

Tumor Cell Implantation:

-

Hormone-dependent breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad.

-

Tumor growth is monitored regularly by caliper measurements.

Treatment Protocol:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The STS inhibitor is administered orally or via injection at a predetermined dose and schedule.

-

The control group receives the vehicle alone.

Efficacy Endpoints:

-

Tumor volume is measured throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

Tumor tissue can be used for further analysis (e.g., IHC for STS, measurement of intratumoral estradiol levels).

Pharmacodynamic Assessments:

-

Blood samples can be collected to measure serum levels of estrogens and steroid sulfates.

-

STS activity can be measured in peripheral tissues or tumor homogenates.

Therapeutic Targeting of Steroid Sulfatase

The significant role of STS in providing estrogens to breast tumors has led to the development of potent and specific STS inhibitors.

Efficacy of Steroid Sulfatase Inhibitors

Several STS inhibitors have been developed and evaluated in preclinical and clinical studies. Irosustat (STX64) is one of the most extensively studied inhibitors.

| Inhibitor | Cell Line | IC50 (nM) | Effect | Reference |

| Irosustat (STX64) | ZR-75-1 | 13 | Inhibition of STS activity | Utsumi et al., 2007 |

| Irosustat (STX64) | MCF-7 | 0.18 | Inhibition of E1S-stimulated growth | Utsumi et al., 2007 |

| EM-1913 | MCF-7, T-47D | Not specified | Modest decrease in DNA synthesis (~20%) | Poirier et al., 2018[11] |

| 2-MeOE2bisMATE | MCF-7 | 400 | Inhibition of cell growth | Malini et al., 2003[12] |

| TZS-8478 | Human recombinant | <12 | Inhibition of estrone sulfatase | BioWorld, 2003[11] |

Clinical Development of STS Inhibitors

Clinical trials have demonstrated the potential of STS inhibitors in the treatment of HR+ breast cancer.

-

Phase I trials of Irosustat (STX64) in postmenopausal women with advanced breast cancer showed that the drug was well-tolerated and resulted in near-complete inhibition of STS activity in both peripheral blood and tumor tissue. This was accompanied by significant reductions in serum estrogen levels.

-

Phase II trials have explored the efficacy of Irosustat in combination with aromatase inhibitors in patients who have progressed on first-line AI therapy, with results suggesting clinical benefit in a subset of patients.

Caption: Experimental Workflow for Evaluating STS Inhibitors.

Conclusion and Future Directions

Steroid sulfatase plays a crucial and well-documented role in the intratumoral synthesis of estrogens, thereby promoting the growth of hormone receptor-positive breast cancer. The overexpression of STS in breast tumors and its association with a poorer prognosis underscore its clinical relevance. The development of potent STS inhibitors has provided a novel therapeutic strategy to block this important pathway.

Future research in this area should focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from STS inhibitor therapy.

-

Investigating the mechanisms of resistance to STS inhibitors.

-

Exploring the potential of combination therapies, such as co-targeting both the sulfatase and aromatase pathways.

-

Evaluating the role of STS in other breast cancer subtypes and its potential as a target in hormone receptor-negative disease.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the significant role of steroid sulfatase in breast cancer and to advance the development of novel therapies targeting this critical enzyme.

References

- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 2. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrone sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen sulfotransferase and steroid sulfatase in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Estrone and dehydroepiandrosterone sulfatase activities and plasma estrone sulfate levels in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurjbreasthealth.com [eurjbreasthealth.com]

- 9. mdpi.com [mdpi.com]

- 10. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Steroid sulfatase-IN-3 biological activity

An In-depth Technical Guide on the Biological Activity of Irosustat (STX64)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively.[1][2] These active steroids can then be converted into potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers like those of the breast, prostate, and endometrium.[1][3] Consequently, inhibiting STS is a promising therapeutic strategy for these malignancies.

Irosustat (also known as STX64, 667 COUMATE, or BN83495) is a first-in-class, orally active, irreversible, and non-steroidal inhibitor of STS.[3][4] Developed for the treatment of hormone-sensitive cancers, it has undergone extensive preclinical and clinical evaluation, demonstrating potent biological activity and a favorable safety profile.[3][4] This guide provides a comprehensive overview of the biological activity of Irosustat, including its mechanism of action, quantitative activity data, detailed experimental protocols, and key pharmacokinetic properties.

Mechanism of Action

Irosustat exerts its inhibitory effect through an irreversible mechanism.[4] The molecule contains an aryl sulfamate ester pharmacophore, which is key to its function.[5] Upon entering the active site of the steroid sulfatase enzyme, Irosustat acts as a suicide substrate. The sulfamoyl group is transferred to a critical formylglycine residue (specifically, FGly75) in the enzyme's active site.[6][7] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural steroid sulfate substrates.[7] By blocking this crucial step, Irosustat effectively shuts down the production of estrone and DHEA from their sulfated precursors, thereby reducing the intratumoral and systemic levels of active estrogens and androgens that fuel cancer growth.[3][4]

Quantitative Biological Activity

Irosustat has demonstrated potent inhibition of steroid sulfatase across a range of preclinical models, from isolated enzymes to cell-based assays and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Irosustat

| Assay System | IC₅₀ Value | Reference(s) |

| Steroid Sulfatase (Placental Microsomes) | 8 nM | [1][8][9] |

| MCF-7 Breast Cancer Cells | 0.2 nM | [1][8] |

| JEG-3 Choriocarcinoma Cells | 0.015 - 0.025 nM | [5][7] |

Table 2: In Vivo Activity of Irosustat in Animal Models

| Animal Model | Dose & Route | Endpoint | Result | Reference(s) |

| Rat | 1 mg/kg, p.o. | Liver STS Activity | >90% inhibition | [1][8] |

| Rat | 10 mg/kg, p.o. | Liver STS Activity | 97.9% inhibition | [1][8] |

| Ovariectomized Rat | 2 mg/kg/day, p.o. | E1S-Stimulated Uterine Growth | Blocked uterine growth | [1][8] |

| Ovariectomized Mice with Endometrial Cancer Xenografts | 1 mg/kg/day, p.o. | Tumor Growth | 48% inhibition | [10] |

| Ovariectomized Mice with Endometrial Cancer Xenografts | 10 mg/kg/day, p.o. | Tumor Growth | 59% inhibition | [10] |

Table 3: Pharmacodynamic Effects of Irosustat in Clinical Trials (Breast Cancer Patients)

| Parameter | Dose | Effect | Reference(s) |

| STS Activity in Tumor Tissue | 5 mg/day | 99% inhibition | [3][4] |

| STS Activity in Peripheral Blood Lymphocytes | 5 mg/day | 98% inhibition | [2] |

| Serum Estrone (E1) | 5 mg/day | 76% decrease | [4] |

| Serum Estradiol (E2) | 5 mg/day | 39% decrease | [4] |

| Serum DHEA | 5 mg/day | 41% decrease | [4] |

| Serum Androstenediol | 5 mg/day | 70% decrease | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STS inhibitors. Below are protocols for key experiments used to characterize the biological activity of Irosustat.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay quantifies the ability of a compound to inhibit STS activity in a cellular context, typically using the JEG-3 human choriocarcinoma cell line, which has high endogenous STS activity.[5]

Methodology:

-

Cell Culture: Maintain JEG-3 cells in an appropriate culture medium until they form confluent monolayers in multi-well plates.

-

Compound Incubation: Treat the cell monolayers with various concentrations of Irosustat (or other test inhibitors) for a defined period (e.g., 1 hour).

-

Substrate Addition: Add a radiolabeled substrate, typically [6,7-³H]estrone sulfate ([³H]E1S), to each well.

-

Enzymatic Reaction: Incubate the plates for a set time (e.g., 1-4 hours) at 37°C to allow the STS enzyme to convert [³H]E1S to [³H]estrone.

-

Product Extraction: Stop the reaction and separate the product ([³H]estrone) from the substrate ([³H]E1S). This is typically achieved by adding an organic solvent (e.g., toluene) containing the unlabeled product (estrone), vortexing, and allowing the phases to separate. The non-polar [³H]estrone partitions into the organic phase, while the polar [³H]E1S remains in the aqueous phase.

-

Quantification: Measure the radioactivity in an aliquot of the organic phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration compared to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic effects of compounds by measuring their impact on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[11][12]

Methodology:

-

Hormone Deprivation: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days (e.g., 3-6 days) to remove any exogenous estrogens and synchronize the cells.[11][12]

-

Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 400-1000 cells/well).[11]

-

Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound (Irosustat) in the presence of a known estrogenic stimulus (e.g., estradiol or estrone sulfate).

-

Incubation: Incubate the plates for 6-7 days, allowing for multiple cell doublings.

-

Quantify Proliferation: Measure cell viability/proliferation using a suitable method, such as the MTT assay, sulforhodamine B (SRB) assay, or a direct cell count.

-

Data Analysis: Compare the proliferation in wells treated with Irosustat to controls (vehicle only and estrogenic stimulus only). A reduction in estrogen-stimulated proliferation indicates anti-estrogenic activity.

Rat Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic properties of a substance by measuring its effect on uterine weight in rodents.[6][13][14]

Methodology:

-

Animal Model: Use either immature female rats (e.g., 21-22 days old) or adult, ovariectomized (OVX) female rats.[6][15] Both models have low endogenous estrogen levels, making the uterus highly sensitive to external estrogens.[13]

-

Acclimatization: Allow animals to acclimate to the facility for a few days before the start of the study.

-

Dosing Regimen: Administer the test compound (Irosustat) and a positive control estrogen (e.g., estrone sulfate) daily for a minimum of three consecutive days.[6][13] Administration can be via oral gavage or subcutaneous injection. A control group receives the vehicle only.

-

Observation: Record clinical observations and body weights daily.

-

Necropsy: Euthanize the animals approximately 24 hours after the last dose.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat or connective tissue, and record the "wet" weight. The uterus may also be blotted to obtain a "blotted" weight.

-

Data Analysis: Compare the mean uterine weights of the treatment groups to the control group. A significant reduction in the estrogen-stimulated increase in uterine weight indicates anti-estrogenic activity.[6]

Pharmacokinetics

The pharmacokinetic profile of Irosustat is unique and contributes significantly to its oral bioavailability and sustained activity.

-

Oral Bioavailability: Irosustat is orally active.[4] A study in rats showed a bioavailability of 95%.[16] In humans, relative bioavailability was found to decrease as the administered dose increased.[17]

-

Sequestration in Red Blood Cells: A key feature of Irosustat's pharmacokinetics is its rapid uptake and sequestration into red blood cells (RBCs) after oral administration.[4][16] It binds to carbonic anhydrase II (CAII) within the RBCs.[4][16] This sequestration protects the drug from rapid first-pass metabolism and degradation in the plasma, effectively creating a circulating reservoir of the inhibitor.[4][16]

-

Half-Life: The elimination half-life in humans is approximately 24 hours.[4]

-

Distribution: Despite being sequestered in RBCs, Irosustat is effectively delivered to target tissues, as evidenced by the near-complete inhibition of STS activity in breast tumors following oral administration.[16][18]

Conclusion

Irosustat is a highly potent, irreversible inhibitor of steroid sulfatase with a well-defined mechanism of action. Extensive preclinical data from in vitro and in vivo models have consistently demonstrated its ability to potently inhibit STS, leading to a significant reduction in the production of active estrogens and androgens. Clinical studies have confirmed these pharmacodynamic effects in patients, showing near-complete inhibition of STS in tumor tissue and significant reductions in circulating steroid hormones. Its unique pharmacokinetic property of sequestration into red blood cells contributes to its oral bioavailability and sustained activity. These characteristics establish Irosustat as a cornerstone molecule in the development of STS inhibitors for hormone-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Irosustat: Clinical Steroid Sulfatase Inhibitor | Encyclopedia MDPI [encyclopedia.pub]

- 4. Irosustat - Wikipedia [en.wikipedia.org]

- 5. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Irosustat | TargetMol [targetmol.com]

- 9. IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N) [probes-drugs.org]

- 10. The Use of Steroid Sulfatase Inhibitors as a Novel Therapeutic Strategy Against Hormone-Dependent Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. urosphere.com [urosphere.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications [mdpi.com]

- 16. Pharmacokinetics of the nonsteroidal steroid sulphatase inhibitor 667 COUMATE and its sequestration into red blood cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population pharmacokinetic modelling of irosustat in postmenopausal women with oestrogen-receptor positive breast cancer incorporating non-linear red blood cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

The Role of Steroid Sulfatase in Prostate Cancer: A Technical Guide for Researchers

Executive Summary: Steroid sulfatase (STS), an enzyme responsible for converting inactive sulfated steroids into their biologically active forms, plays a pivotal role in the progression of prostate cancer, particularly in the development of castration-resistant prostate cancer (CRPC). By hydrolyzing dehydroepiandrosterone sulfate (DHEA-S) into dehydroepiandrosterone (DHEA), STS provides a crucial precursor for intratumoral androgen synthesis, thereby fueling androgen receptor (AR) signaling and promoting tumor growth despite androgen deprivation therapies. This guide provides an in-depth overview of the function of STS in prostate cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Introduction: Intracrinology and the Rise of Castration-Resistant Prostate Cancer

Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer. However, most patients eventually progress to CRPC, a lethal form of the disease where the cancer continues to grow despite low levels of circulating testosterone. A key mechanism underlying this resistance is intracrinology, the process by which cancer cells synthesize their own androgens from adrenal precursors.[1]

The most abundant of these precursors is DHEA-S, which circulates at concentrations up to 500 times higher than testosterone.[2] Prostate cancer cells can take up DHEA-S from circulation.[3] Within the cancer cell, STS, a membrane-bound enzyme located on the endoplasmic reticulum, catalyzes the critical first step in converting this large reservoir of inactive steroid into potent androgens.[2][4] This intratumoral androgen production reactivates the AR, leading to cancer cell proliferation and survival.[5]

Biochemical Function of STS in Prostate Cancer

STS is a key enzyme that catalyzes the hydrolysis of DHEA-S to the biologically active DHEA. This reaction is a gateway to the synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) within the prostate tumor itself. The expression of STS is upregulated in CRPC, which is associated with resistance to anti-androgen drugs such as enzalutamide and abiraterone.[6][7] Overexpression of STS stimulates intracrine androgen synthesis, increases cell growth, and confers resistance to these therapies.[8]

Signaling Pathway: Intracrine Androgen Synthesis via STS

The following diagram illustrates the pathway from circulating DHEA-S to the activation of the androgen receptor within a prostate cancer cell.

Figure 1: Intracrine androgen synthesis pathway in prostate cancer initiated by STS.

STS Expression and Activity in Prostate Cancer

Studies have consistently shown that STS is overexpressed in CRPC patient tissues and in cell lines resistant to antiandrogen therapies.[5][8] This increased expression is directly linked to enhanced intracrine androgen synthesis and subsequent resistance to treatment.

Quantitative Data on STS Expression and Activity

| Parameter | Tissue/Cell Line | Finding | Reference |

| mRNA Expression | Metastatic vs. Primary Prostate Cancer | Significantly higher STS expression in metastatic tissue. | [8][9] |

| mRNA Expression | Prostate Cancer Cell Lines | Higher STS expression in CRPC cell lines (VCaP, C4-2B MDVR) compared to hormone-sensitive LNCaP cells. | |

| Protein Expression | Human Prostate Cancer Tissues | STS immunoreactivity detected in 85% of cases (n=52). | |

| Enzyme Activity | Castration-Resistant Prostate Cancer | STS activity is elevated in CRPC. | [4] |

| Effect of Overexpression | C4-2B & LNCaP Cells | Stable STS overexpression increased testosterone and DHT levels, respectively, leading to increased cell growth and PSA expression. | [5] |

| Metabolic Impact | C4-2B STS Cells | STS overexpression increases mitochondrial respiration and oxygen consumption rate (OCR). | [6][7] |

Therapeutic Targeting of STS

The critical role of STS in fueling CRPC makes it an attractive therapeutic target. Inhibition of STS activity represents a strategy to overcome resistance to second-generation antiandrogen therapies.[8][10]

Efficacy of STS Inhibitors (STSi)

Several novel, potent small-molecule STS inhibitors have been developed and tested in preclinical models.[8] These inhibitors have been shown to effectively block STS activity, suppress AR signaling, and reduce tumor growth.

| Inhibitor | Model System | Key Result | Reference |

| STS siRNA | C4-2B & VCaP Cells | Downregulation of STS expression reduced cell growth and androgen signaling. | [5][11] |

| STSi (SI-1, SI-2) | VCaP Cells | Potent inhibition of STS activity and growth of VCaP cells; significantly suppressed AR transcriptional activity. | [5] |

| STSi | C4-2B & VCaP Cells | Reduced growth of resistant prostate cancer cells. | [8][12] |

| STSi | Castration-Relapsed VCaP Xenografts | Significantly suppressed tumor growth and decreased serum PSA levels. | [8][12] |

| STSi + Enzalutamide | In vitro and in vivo models | Enhanced the therapeutic effect of enzalutamide. | [5][8][12] |

| SI-2 | C4-2B STS Cells | Significantly reduced the oxygen consumption rate (OCR) and mitochondrial Complex I enzyme activity. | [6] |

Key Experimental Protocols

Accurate assessment of STS function is crucial for research and drug development. Below are detailed methodologies for key experiments.

STS Activity Assay (Fluorometric)

This assay measures STS activity by quantifying the hydrolysis of a fluorogenic substrate.

Principle: The non-fluorescent substrate 4-methylumbelliferyl sulfate (4-MUS) is hydrolyzed by STS to produce the highly fluorescent product 4-methylumbelliferone. The rate of fluorescent product formation is directly proportional to STS activity. This assay is specific to STS at pH 7.5, as other arylsulfatases are inactive at this pH.[2]

Materials:

-

Cell or tissue lysates

-

Assay Buffer: Phosphate buffer, pH 7.5

-

Substrate: 4-methylumbelliferyl sulfate (4-MUS)

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

-

96-well black microplate

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

Reaction Setup: In a 96-well black plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 100 µL with Assay Buffer.

-

Initiate Reaction: Add 100 µL of 4-MUS substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Measurement: Read the fluorescence at Ex/Em = 355/460 nm.

-

Calculation: Calculate STS activity based on a standard curve generated with 4-methylumbelliferone and express as pmol/min/mg protein.

Western Blotting for STS Protein Expression

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the specific protein of interest (STS) using a primary antibody.

Protocol:

-

Lysate Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Quantify protein concentration.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against STS (e.g., rabbit polyclonal) overnight at 4°C. The reported size of STS is approximately 65 kDa.[13][14]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for STS Localization

Principle: IHC uses antibodies to detect the location of STS protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections, providing spatial context to its expression.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution.

-

Primary Antibody Incubation: Incubate sections with the primary STS antibody overnight at 4°C.

-

Detection System: Use a polymer-based detection system (e.g., HRP-polymer conjugate) to amplify the signal.

-

Chromogen: Add a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Examine slides under a microscope. STS immunoreactivity is typically detected in the cytoplasm of cancer cells.[15]

Experimental Workflow: From Tissue to Analysis

The following diagram outlines a typical workflow for analyzing STS in patient tumor samples.

Figure 2: Workflow for Immunohistochemical (IHC) analysis of STS in tissue.

Conclusion and Future Directions

Steroid sulfatase is a key driver of intracrine androgen synthesis and a critical factor in the development of resistance to antiandrogen therapies in prostate cancer.[8][10] The overexpression of STS in CRPC provides a sustained source of androgens that fuel tumor growth. Preclinical data strongly support the therapeutic strategy of targeting STS, with novel inhibitors demonstrating efficacy both as monotherapies and in combination with existing treatments like enzalutamide.[8][12]

Future research should focus on the clinical development of STS inhibitors, identifying predictive biomarkers for patient selection, and exploring potential roles for STS in other cellular processes, such as metabolic reprogramming.[6][7] A deeper understanding of the regulatory mechanisms governing STS expression in prostate cancer may also unveil new therapeutic vulnerabilities.

References

- 1. Dehydroepiandrosterone (DHEA)-SO4 Depot and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The DHEA-sulfate depot following P450c17 inhibition supports the case for AKR1C3 inhibition in high risk localized and advanced castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]

- 6. researchgate.net [researchgate.net]

- 7. Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urologytimes.com [urologytimes.com]

- 12. Steroid Sulfatase Stimulates Intracrine Androgen Synthesis and is a Therapeutic Target for Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunohistochemical analysis of steroid sulfatase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. academic.oup.com [academic.oup.com]

Preclinical Data for Irosustat (STX64): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irosustat (also known as STX64 or 667-Coumate) is a potent, orally active, and irreversible nonsteroidal inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens and androgens by hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1] In hormone-dependent cancers, such as breast, prostate, and endometrial cancer, the local production of estrogens and androgens can fuel tumor growth. By blocking STS, Irosustat effectively curtails this local hormone supply, offering a targeted endocrine therapy approach.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Irosustat, focusing on its in vitro and in vivo pharmacology, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Irosustat acts as an irreversible inhibitor of steroid sulfatase. The molecule contains an aryl sulfamate ester group, which is key to its mechanism. It is believed that Irosustat irreversibly modifies the active site formylglycine residue of the STS enzyme, leading to its inactivation.[1] This inhibition prevents the conversion of inactive steroid sulfates into active steroids, thereby reducing the intratumoral levels of estrogens and androgens that can stimulate the growth of hormone-dependent cancer cells.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative preclinical data for Irosustat, including its in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of Irosustat

| Assay System | Cell Line/Enzyme Source | IC50 Value | Reference |

| Steroid Sulfatase Inhibition | Placental Microsomes | 8 nM | [4][5] |

| Steroid Sulfatase Inhibition | MCF-7 Cells | 0.2 nM | [4][5] |

| Steroid Sulfatase Inhibition | JEG-3 Cells | 0.015 - 0.025 nM | [6][7][8] |

Table 2: In Vivo Efficacy of Irosustat in Rat Models

| Animal Model | Treatment | Endpoint | Result | Reference |

| Ovariectomized Rats | Irosustat (2 mg/kg, p.o. for 5 days) + Estrone Sulfate (E1S) | Uterine Growth | Blocked E1S-stimulated uterine growth | [4][5] |

| NMU-Induced Mammary Tumors in Ovariectomized Rats | Irosustat (2 and 10 mg/kg, p.o.) + E1S | Tumor Growth | Dose-dependent decrease in tumor growth | [4][5] |

| Rat Liver | Irosustat (1 mg/kg) | STS Activity | >90% inhibition | [4][5] |

| Rat Liver | Irosustat (10 mg/kg, p.o.) | STS Activity | 97.9 ± 0.06% inhibition | [4][5] |

Key Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited for Irosustat.

In Vitro Steroid Sulfatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Irosustat against steroid sulfatase activity.

Materials:

-

Purified steroid sulfatase (e.g., from human placenta) or cell lysates (e.g., from MCF-7 or JEG-3 cells)

-

Radiolabeled substrate (e.g., [³H]estrone sulfate)

-

Irosustat at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of Irosustat in the assay buffer.

-

In a microplate, add the enzyme source (purified STS or cell lysate).

-

Add the different concentrations of Irosustat to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]estrone sulfate.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solvent to extract the product).

-

Separate the product (e.g., [³H]estrone) from the substrate using a method like liquid-liquid extraction or chromatography.

-

Quantify the amount of radioactive product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each Irosustat concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rat Uterotrophic Assay

Objective: To assess the in vivo estrogenic and anti-estrogenic activity of Irosustat.

Materials:

-

Immature or ovariectomized female rats

-

Irosustat

-

Estrone sulfate (E1S) as an estrogenic stimulus

-

Vehicle for administration (e.g., propylene glycol)

-

Animal balance

-

Dissection tools

Protocol:

-

Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats.

-

Acclimatize the animals to the housing conditions for at least 5 days.

-

Divide the animals into treatment groups: vehicle control, E1S alone, Irosustat alone, and E1S in combination with different doses of Irosustat.

-

Administer the respective treatments orally (p.o.) or via subcutaneous injection daily for a period of 3 to 7 days.

-

Record the body weight of each animal daily.

-

On the day after the final dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.

-

The uterine weight is the primary endpoint. A significant increase in uterine weight in the E1S group compared to the control group indicates a successful estrogenic stimulus. A significant reduction in the uterine weight of the Irosustat + E1S groups compared to the E1S alone group indicates anti-estrogenic activity.

N-nitrosomethylurea (NMU)-Induced Mammary Tumor Model in Rats

Objective: To evaluate the in vivo efficacy of Irosustat in a hormone-dependent breast cancer model.

Materials:

-

Female Sprague-Dawley or Wistar-Furth rats (around 50-60 days of age)

-

N-nitrosomethylurea (NMU)

-

Irosustat

-

Estrone sulfate (E1S)

-

Vehicle for administration

-

Calipers for tumor measurement

Protocol:

-

Induce mammary tumors by a single intraperitoneal injection of NMU (e.g., 50 mg/kg body weight).

-

Monitor the animals regularly for the appearance of palpable mammary tumors.

-

Once tumors reach a certain size (e.g., 1-2 cm in diameter), ovariectomize the animals to remove the endogenous source of estrogens, which typically causes tumor regression.

-

After tumor regression, randomize the animals into treatment groups: vehicle control, E1S alone (to stimulate tumor regrowth), and E1S in combination with different doses of Irosustat.

-

Administer the treatments orally on a daily basis.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) to calculate tumor volume.

-

Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

-

The primary endpoint is the change in tumor volume over time. A significant inhibition of tumor growth in the Irosustat-treated groups compared to the E1S alone group demonstrates the anti-tumor efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Irosustat and a typical experimental workflow for its preclinical evaluation.

Caption: Steroid Sulfatase (STS) Signaling Pathway and Inhibition by Irosustat.

Caption: Preclinical Evaluation Workflow for Irosustat.

Conclusion

The preclinical data for Irosustat strongly support its mechanism of action as a potent and irreversible inhibitor of steroid sulfatase. In vitro studies have demonstrated its high potency in inhibiting STS in both enzymatic and cell-based assays.[4][5][6][7][8] In vivo, Irosustat has shown significant efficacy in well-established rodent models of hormone-dependent breast cancer, effectively blocking estrogen-stimulated uterine growth and inhibiting the growth of mammary tumors.[4][5] These compelling preclinical findings have provided a solid foundation for the clinical development of Irosustat as a novel endocrine therapy for hormone-sensitive cancers. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential.

References

- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 2. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. academic.oup.com [academic.oup.com]

- 5. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veterinaryworld.org [veterinaryworld.org]

- 8. Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]

Steroid sulfatase-IN-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates to their active forms. Its role in supplying estrogens to hormone-dependent tumors has made it a significant target for therapeutic intervention in cancers such as breast and endometrial cancer. Steroid sulfatase-IN-3, also identified as compound 1q, is a potent, non-steroidal, irreversible inhibitor of STS. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation, to support further research and development in this area.

Chemical Structure and Properties

This compound is an aryl sulfamate derivative containing an adamantyl moiety. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chlorophenyl N-[(4-(adamantan-1-ylcarbamoyl)phenyl)carbamoyl]sulfamate |

| Synonyms | Compound 1q |

| CAS Number | 2413880-53-0[1] |

| Molecular Formula | C₂₄H₂₆ClN₃O₅S |

| Molecular Weight | 504.0 g/mol |

(Data sourced from chemical supplier information and the primary literature)

Biological Activity

This compound has been demonstrated to be a highly potent inhibitor of the steroid sulfatase enzyme and exhibits significant antiproliferative effects on estrogen-dependent breast cancer cells.

Table 2: Biological Activity of this compound

| Assay | Cell Line/Enzyme Source | IC₅₀ | Reference |

| Steroid Sulfatase Inhibition (cell-free) | Human Placental Microsomes | 25.8 nM | [2] |

| Steroid Sulfatase Inhibition (whole cell) | JEG-3 (human placental choriocarcinoma) | 150 nM | [3][4] |

| Antiproliferative Activity | T-47D (estrogen-dependent breast cancer) | 1.04 µM | [2] |

Mechanism of Action

This compound acts as an irreversible inhibitor of steroid sulfatase. The mechanism of irreversible inhibition by aryl sulfamate-based inhibitors involves the sulfamoyl group targeting a formylglycine residue within the active site of the STS enzyme. This leads to a covalent modification of the enzyme, rendering it permanently inactive.

Experimental Protocols

Synthesis of this compound (Compound 1q)

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the primary literature by El-Gamal MI, et al. (2020).[3][4]

General Procedure:

-

Amide Formation: 4-Aminobenzoic acid is coupled with adamantan-1-amine to form N-(adamantan-1-yl)-4-aminobenzamide. This reaction is typically carried out using standard peptide coupling reagents.

-

Sulfamoylation: The resulting amide is then reacted with a sulfamoylating agent, such as 2-chlorophenyl chlorosulfate, in the presence of a base to yield the final product, this compound.[3][4]

Steroid Sulfatase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of the compound on the STS enzyme.

Materials:

-

Human placental microsomes (source of STS)

-

[³H]-Estrone-3-sulfate (substrate)

-

Toluene (for extraction)

-

Scintillation fluid

-

Test compound (this compound)

-

Tris-HCl buffer

Protocol:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the human placental microsomes, Tris-HCl buffer, and the test compound dilution.

-

Pre-incubate the mixture.

-

Initiate the enzymatic reaction by adding [³H]-Estrone-3-sulfate.

-

Incubate at 37°C.

-

Stop the reaction by adding an appropriate quenching agent.

-

Extract the product, [³H]-Estrone, with toluene.

-

Measure the radioactivity of the toluene layer using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

T-47D Cell Proliferation Assay

This assay assesses the antiproliferative activity of the compound on estrogen-dependent breast cancer cells.

Materials:

-

T-47D human breast cancer cell line

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

96-well plates

Protocol:

-

Seed T-47D cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a potent and irreversible inhibitor of steroid sulfatase with demonstrated antiproliferative activity against hormone-dependent breast cancer cells. Its well-defined chemical structure and biological activity make it a valuable tool for researchers investigating the role of steroid sulfatase in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for the synthesis and further evaluation of this and similar compounds in the pursuit of novel therapeutics for hormone-dependent diseases.

References

The Steroid Sulfatase Pathway: A Pivotal Target in Hormone-Dependent Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The steroid sulfatase (STS) pathway has emerged as a critical driver in the progression of hormone-dependent cancers, including those of the breast, prostate, and endometrium. This enzyme, responsible for the hydrolysis of inactive steroid sulfates into active, cancer-promoting hormones, presents a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the STS pathway, its role in oncogenesis, quantitative data supporting its significance, detailed experimental protocols for its study, and the current landscape of STS inhibitors.

The Core of the Pathway: Steroid Sulfatase (STS)

Steroid sulfatase is a microsomal enzyme that catalyzes the conversion of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] These active steroids can then be further metabolized into potent estrogens and androgens that fuel the growth of hormone-receptor-positive tumors.[2]

In many hormone-dependent cancers, the expression and activity of STS are significantly elevated compared to normal tissues. This upregulation leads to an increased intratumoral production of estrogens and androgens, thereby promoting cancer cell proliferation and survival.

The STS Signaling Pathway in Cancer

The STS pathway plays a crucial role in providing a local supply of active steroid hormones to cancer cells. The following diagram illustrates the key steps in this pathway and its contribution to cancer progression.

Caption: Steroid Sulfatase (STS) hydrolyzes circulating DHEAS and E1S to produce active androgens and estrogens within the tumor cell, which then drive cancer progression.

Quantitative Data on STS in Cancer

Numerous studies have quantified the expression and activity of STS in cancerous tissues, highlighting its potential as a biomarker and therapeutic target.

| Cancer Type | Parameter | Finding | Reference |